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Compound of Interest

Compound Name: 1,5-Dibromopentane-d4

Cat. No.: B164288

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
1,5-Dibromopentane-d4 in Nuclear Magnetic Resonance (NMR) spectroscopy. While direct
literature on the specific applications of 1,5-Dibromopentane-d4 is limited, its utility can be
inferred from the well-established roles of deuterated compounds in NMR. The primary
applications covered are its use as a specialized NMR solvent for non-polar analytes and as an
internal standard for quantitative NMR (QNMR).

Physical and Spectroscopic Properties

1,5-Dibromopentane-d4, with the chemical formula Br(CDz)2(CH2)Br, is the deuterated
isotopologue of 1,5-dibromopentane. The deuteration is typically at the 1 and 5 positions. The
physical and spectroscopic properties are crucial for its application in NMR.

Table 1: Physical Properties of 1,5-Dibromopentane and its Deuterated Analog
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Property

1,5-
Dibromopentane

1,5-
Dibromopentane-
d4 (estimated)

Reference

Linear Formula Br(CH2)sBr Br(CD2)2(CH2)Br
Molecular Weight 229.94 g/mol 233.97 g/mol [1][2]
CAS Number 111-24-0 1219803-90-3 [1]I3]
Colorless to pale Colorless to pale
Appearance o o [4][5]
yellow liquid yellow liquid
) Slightly higher than
Density 1.688 g/mL at 25 °C [1]
non-deuterated
N ) Similar to non-
Boiling Point 110 °C at 15 mmHg [1][5]
deuterated
] ] Similar to non-
Melting Point -34 °C [1]
deuterated
. Similar to non-
Refractive Index n20/D 1.512 [1]

deuterated

Solubility

Soluble in most
organic solvents;

insoluble in water.

Soluble in most
organic solvents;

insoluble in water.

[4]115]

Table 2: NMR Spectroscopic Data of 1,5-Dibromopentane (in CDCIs)
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Nucleus Chemical Shift (ppm) Multiplicity
IH NMR

CH2Br 3.42 Triplet
CH2CH:2Br 1.91 Quintet
CH2CH2CH: 1.59 Quintet

13C NMR

CHzBr 33.6

CH2CH:2Br 32.7

CH2CH2CH:2 25.6

Note: The chemical shifts for the deuterated analog are expected to be very similar. The
residual proton signals in 1,5-Dibromopentane-d4 would appear as multiplets due to coupling
with deuterium.

Synthesis of 1,5-Dibromopentane-d4

A plausible synthesis of 1,5-Dibromopentane-d4 can be adapted from established methods for
the non-deuterated compound, starting with a deuterated precursor. One common route is the
ring-opening bromination of a deuterated tetrahydropyran or the bromination of a deuterated
1,5-pentanediol.[5][6]

Protocol 1: Synthesis via Ring-Opening of Tetrahydropyran-2,2,6,6-d4

This protocol is a hypothetical adaptation for the synthesis of 1,5-Dibromopentane-d4.
Materials:

o Tetrahydropyran-2,2,6,6-d4

e 48% Hydrobromic acid

e Concentrated Sulfuric acid
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Saturated sodium carbonate solution

Anhydrous calcium chloride

Round-bottom flask with reflux condenser

Separatory funnel

Distillation apparatus
Procedure:

e In a 500 mL round-bottom flask, cautiously add 250 g of 48% hydrobromic acid and 75 g of
concentrated sulfuric acid.

e Slowly add 21.5 g of Tetrahydropyran-2,2,6,6-d4 to the mixture.

o Attach a reflux condenser and gently heat the mixture to reflux for 3 hours.[6]

 After cooling to room temperature, transfer the mixture to a separatory funnel.

o Separate the lower layer containing the crude 1,5-Dibromopentane-d4.

e Wash the organic layer sequentially with saturated sodium carbonate solution and water.
e Dry the product over anhydrous calcium chloride.

o Purify the 1,5-Dibromopentane-d4 by vacuum distillation, collecting the fraction at
approximately 104-106 °C (at 2.53 kPa).[6]

Application as a Specialized NMR Solvent
Application Note

Deuterated solvents are fundamental in NMR spectroscopy to avoid overwhelming solvent
signals in the *H spectrum and to provide a lock signal for the spectrometer.[7][8][9] 1,5-

Dibromopentane-d4, being a relatively non-polar and high-boiling point liquid, is a suitable
solvent for the analysis of non-polar to moderately polar organic compounds that may have
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poor solubility in more common deuterated solvents like CDCIs or acetone-d6. Its higher boiling
point also makes it useful for monitoring reactions at elevated temperatures.

Advantages:

o Alternative Polarity: Provides a different solvent environment compared to common NMR
solvents.

» High Boiling Point: Suitable for high-temperature NMR studies.

e Minimal Proton Signals: High isotopic purity ensures a clean spectrum.

Experimental Protocol

Protocol 2: Sample Preparation for *H and 13C NMR using 1,5-Dibromopentane-d4

Materials:

Analyte of interest

1,5-Dibromopentane-d4 (isotopic purity =99%)

5 mm NMR tube

Pipettes

Vortex mixer (optional)

Procedure:

o Determine Analyte Amount:

o For 'H NMR, use 1-10 mg of a solid analyte or 1-10 pL of a liquid analyte.
o For 3C NMR, a higher concentration of 10-50 mg is recommended.

o Dissolution: Add approximately 0.6 mL of 1,5-Dibromopentane-d4 to a clean, dry vial
containing the analyte.
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e Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the analyte.

e Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid
height is at least 4 cm.

o Capping and Labeling: Securely cap the NMR tube and label it appropriately.

e Instrument Setup:

[e]

Insert the sample into the NMR spectrometer.

[e]

Lock the spectrometer on the deuterium signal of 1,5-Dibromopentane-d4.

(¢]

Shim the magnetic field to achieve optimal resolution.

[¢]

Acquire and process the NMR data as required.

Sample Preparation NMR Analysis

. Dissolve in . Transfer to ’ )
Weigh Analyte }—>’ 1,5-Dibromopentane-d4 H Mix H NMR Tube }—> Insert Sample }—P{ Lock & Shim }—P{ Acquire Data }—>

Process Spectrum

Click to download full resolution via product page

Experimental workflow for NMR sample preparation.

Application as an Internal Standard for Quantitative
NMR (qNMR)
Application Note

Quantitative NMR (QNMR) is a powerful technique for determining the concentration and purity
of substances. It relies on the principle that the integrated signal intensity in an NMR spectrum
is directly proportional to the number of nuclei giving rise to that signal. By comparing the
integral of an analyte's signal to that of a certified internal standard of known concentration,
precise and accurate quantification can be achieved.
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1,5-Dibromopentane-d4 is a suitable candidate for a gNMR internal standard for several
reasons:

o Simplified Spectrum: In a *H NMR spectrum, a highly deuterated standard will have minimal
proton signals, reducing the chance of signal overlap with the analyte. The residual proton
signals will be distinct and can be used for quantification if their concentration is known.

o Chemical Inertness: It is relatively inert and unlikely to react with a wide range of analytes.

e Solubility: It is soluble in many organic solvents used for NMR.

Experimental Protocol

Protocol 3: Purity Determination using 1,5-Dibromopentane-d4 as an Internal Standard
Materials:
e Analyte of known structure but unknown purity ("“Compound X")

e 1,5-Dibromopentane-d4 of known purity and concentration (certified reference material if
possible)

o Appropriate deuterated solvent (e.g., Chloroform-d, Acetone-d6)
» High-precision analytical balance
¢ NMR tube and spectrometer
Procedure:
e Preparation of a Stock Solution of the Internal Standard (IS):
o Accurately weigh a precise amount of 1,5-Dibromopentane-d4.

o Dissolve it in a known volume of a deuterated solvent to prepare a stock solution of known
concentration.

e Sample Preparation:
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[e]

Accurately weigh a precise amount of the analyte ("Compound X") into a vial.

o

Accurately add a known volume of the 1,5-Dibromopentane-d4 stock solution to the vial.

[¢]

Ensure complete dissolution.

Transfer the final solution to an NMR tube.

[¢]

 NMR Data Acquisition:
o Acquire the *H NMR spectrum.
o Crucial Parameters for gNMR:

» Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of both the
analyte and the standard's signals of interest. A conservative value of 30-60 seconds is
often used if T1 values are unknown.

» Pulse Angle: Use a 90° pulse angle.

= Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise
ratio.

o Data Processing and Calculation:
o Carefully phase and baseline correct the spectrum.

o Integrate a well-resolved signal from the analyte and a residual proton signal from the 1,5-
Dibromopentane-d4 standard.

o Calculate the purity of the analyte using the following equation:

Purity_analyte (%) = (I_analyte / |_std) * (N_std / N_analyte) * (MW_analyte / MW _std) *
(m_std / m_analyte) * Purity_std (%)

Where:

» [: Integral value
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N: Number of protons for the integrated signal

MW: Molecular weight

m: mass

Purity_std: Purity of the internal standard
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Workflow for gNMR analysis.
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Safety Information

1,5-Dibromopentane is a hazardous substance. It is a skin and eye irritant.[1] Assume that 1,5-
Dibromopentane-d4 has similar toxicity. Always handle this chemical in a well-ventilated fume
hood, wearing appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on
handling and disposal.

By leveraging the unique properties of deuterium labeling, 1,5-Dibromopentane-d4 can be a
valuable tool for researchers in specialized NMR applications, particularly for the analysis of
non-polar compounds and in quantitative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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